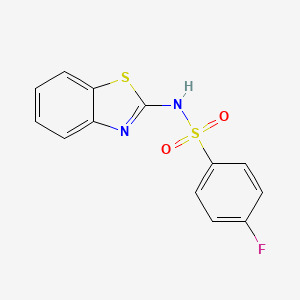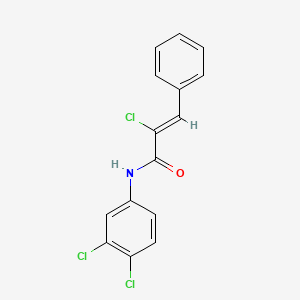![molecular formula C13H19N3O5S2 B5598760 ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)
ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multistep chemical reactions that introduce specific functional groups. For compounds like ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate, synthesis could involve the formation of a piperazine backbone, followed by the introduction of sulfonyl and carboxylate groups. A related study on the synthesis of piperazine derivatives demonstrates the methodology that could potentially be applied to synthesize the compound , highlighting the importance of selecting appropriate solvents and reaction conditions to achieve high yield and purity (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms, the configuration of functional groups, and the overall geometry of the molecule. A study by Xiao et al. (2022) on benzenesulfonamide compounds, for example, used DFT and X-ray crystallography to explore molecular structures, which is indicative of approaches that could be used for ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate (Jun-Li Xiao et al., 2022).
Aplicaciones Científicas De Investigación
Pharmacological and Biochemical Actions
Studies on sulfonamides and piperazine derivatives offer insights into the pharmacological and biochemical potentials of similar compounds. Sulfonamides, for instance, have a broad range of clinical applications, including as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. The primary sulfonamide moiety is central to the activity of these drugs, suggesting that compounds with similar functional groups could have significant therapeutic potential. Piperazine derivatives are noted for their versatility in drug design, present in medications with diverse therapeutic uses such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly alter the medicinal properties of these molecules, highlighting the importance of structural elements in drug design and therapeutic application (Carta, Scozzafava, & Supuran, 2012); (Rathi, Syed, Shin, & Patel, 2016).
Biotechnology and Analytical Applications
In biotechnology and analytical chemistry, compounds with specific functional groups find application in the development of new materials and methods. For instance, xylan derivatives are explored for their potential in creating new biopolymers with specific properties. This work underlines the importance of chemical modification in developing materials with novel properties, which could be extrapolated to the research and development of compounds like ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate. Such compounds could be tailored for specific biotechnological applications through structural modification (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Propiedades
IUPAC Name |
ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-3-21-13(18)15-4-6-16(7-5-15)23(19,20)10-8-11(22-9-10)12(17)14-2/h8-9H,3-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLPOZQIZUDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)
methanone](/img/structure/B5598686.png)


![1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)
![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)